

Application Notes and Protocols for Reboxetine Mesylate in Rodent Models

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Compound of Interest

Compound Name: *Reboxetine mesylate*

Cat. No.: *B7821350*

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These application notes provide a comprehensive overview of the in vivo use of **reboxetine mesylate** in rodent models, including recommended doses, detailed experimental protocols, and an exploration of its mechanism of action.

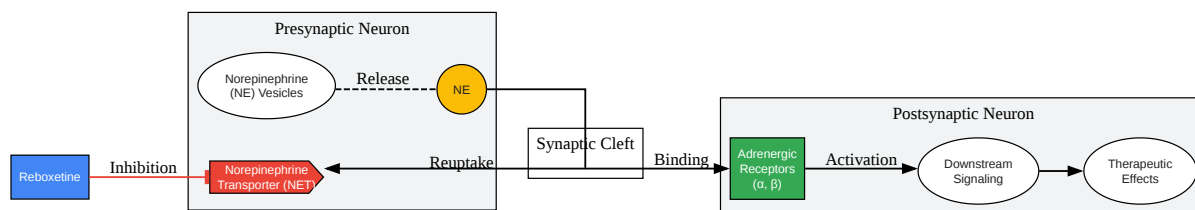
Mechanism of Action

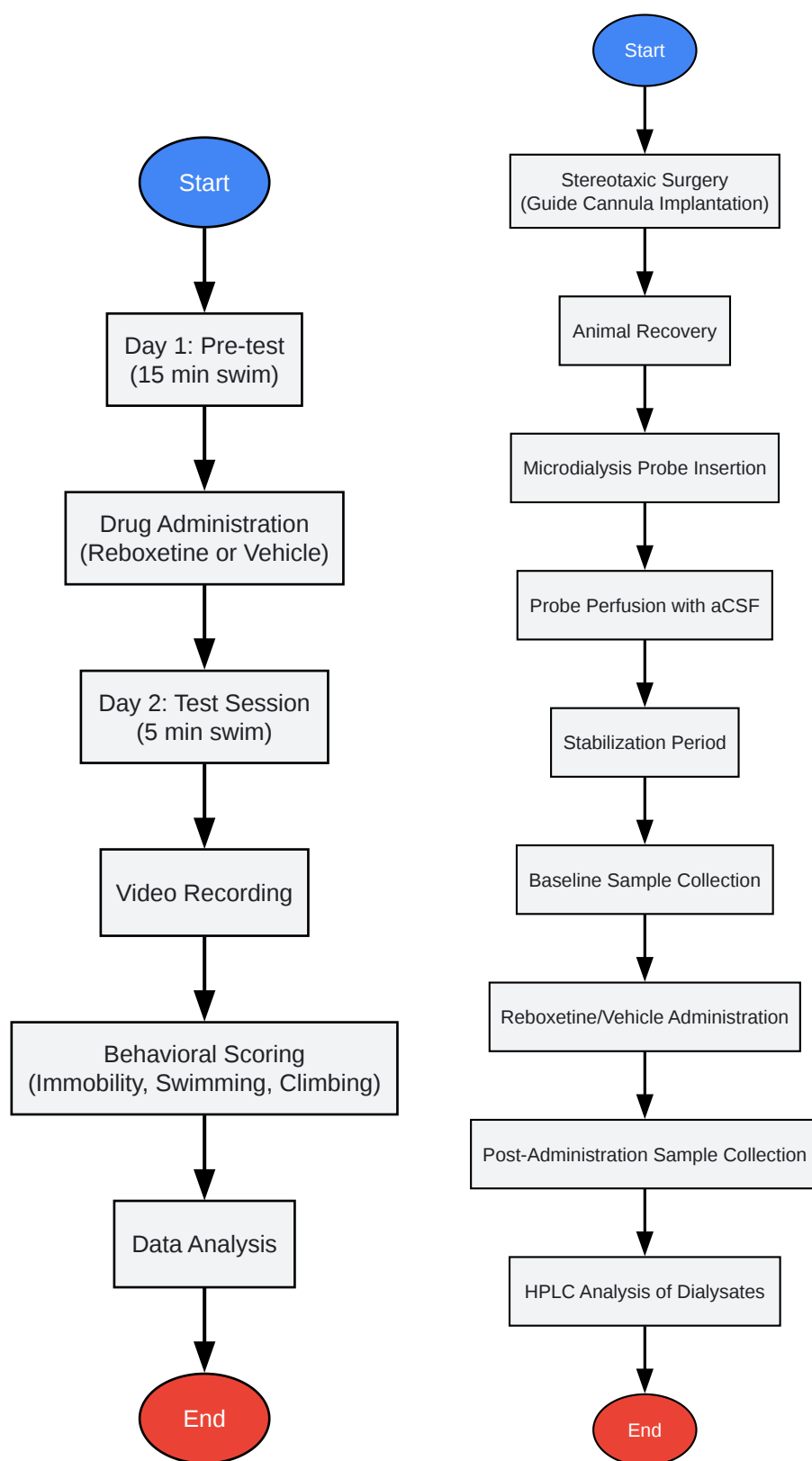
Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI).^{[1][2]} Its primary mechanism of action involves blocking the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.^{[1][3]} This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.^[1] While highly selective for the NET, reboxetine has a minimal effect on the reuptake of other neurotransmitters like serotonin and dopamine.^[4] However, studies have shown that reboxetine can indirectly influence dopaminergic and serotonergic systems.^{[5][6]}

Signaling Pathway

The enhanced noradrenergic activity resulting from reboxetine administration triggers downstream signaling cascades. Norepinephrine binds to and activates both alpha and beta-adrenergic receptors on postsynaptic neurons.^[1] Activation of these receptors initiates various

intracellular signaling pathways that are believed to contribute to the therapeutic effects of reboxetine in conditions like depression.[1]





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